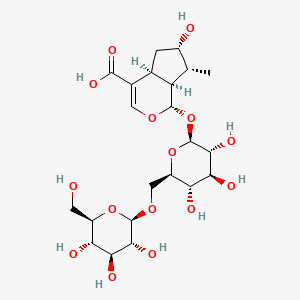

![molecular formula C9H10Br2O2 B2575418 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione CAS No. 56813-61-7](/img/structure/B2575418.png)

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

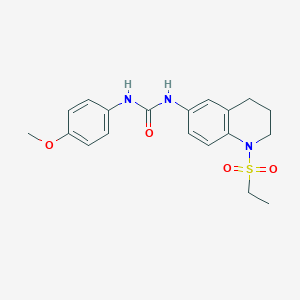

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione is a chemical compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 . It is a derivative of bicyclo[3.3.1]nonane-2,6-dione .

Synthesis Analysis

The synthesis of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione and its derivatives has been a subject of research . For instance, one study describes the synthesis of 1,5- or 3,7-unsubstituted derivatives of the title dilactams . Another study mentions the preparation of 3,3,7,7-tetramethyl-2,6-dimethylenebicyclo[3.3.1]nonane by methylation of bicyclo[3.3.1]nonane-2,6-dione followed by a Wittig reaction .Molecular Structure Analysis

The molecular structure of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione has been analyzed in several studies . For example, one study discusses the hydrogen bonding generated self-assembly as a heterochiral infinite diagonal zigzag tape found in the crystal of a related compound .Chemical Reactions Analysis

The chemical reactions involving 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione have been studied . For instance, one research mentions the photochemical rearrangement of bicyclo[3,3,1]nona-3,7-diene-2,6-diones to the triasteranedione by successive 1,2-acyl shifts and to a dihydrocoumarin by a 1,5-acyl shift .Applications De Recherche Scientifique

Crystal Structure and Phase Changes

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione has been a subject of study for its unique crystal structures and phase changes. The crystal structures of this compound and its derivatives have been explored, revealing a transition to a face-centered-cubic orientationally disordered phase near 363 K. The detailed study of these phase changes provides insights into the molecular packing in the solid state, with the molecules adopting a chair-chair conformation (Brunelli et al., 2007).

Supramolecular Chemistry

The compound's derivatives have been noted for their chiral cavities, reminiscent of Tröger's base, a well-known molecule in supramolecular chemistry. This similarity has led to the exploration of these compounds for use in the field of supramolecular chemistry, particularly due to their potential for forming chiral molecular clefts (Turner & Harding, 2005).

Stereochemistry and Chiroptical Properties

The stereochemistry and chiroptical properties of derivatives of 3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione have been extensively studied. This includes research into enantiomerically pure unsaturated derivatives, exploring their molecular geometry and the impact of different substituents on their chiroptical properties. These studies are crucial for understanding the stereochemical complexity and the potential applications of these compounds in chiral recognition and other areas (Stončius et al., 2015).

Photochemical Transformations

The photochemistry of certain derivatives has been investigated, particularly focusing on the UV-induced transformation of trans-trans to cis-cis isomers. This transformation involves complex intramolecular reactions and provides valuable insights into the reactivity and stability of these compounds under specific conditions (Averina et al., 2001).

Propriétés

IUPAC Name |

3,7-dibromobicyclo[3.3.1]nonane-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c10-6-2-4-1-5(9(6)13)3-7(11)8(4)12/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVHTPMZYCHYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C(=O)C1CC(C2=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibromobicyclo[3.3.1]nonane-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

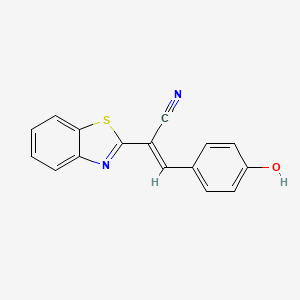

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)

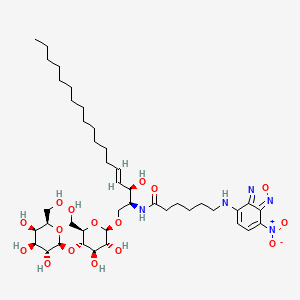

![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)

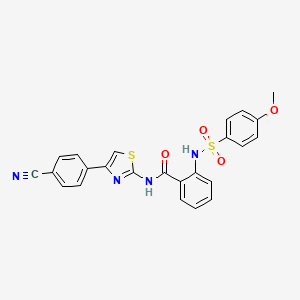

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)